BenchChemオンラインストアへようこそ!

2-(2-Chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Hydrolytic stability Boronic ester Pinacol protection

This pinacol-protected arylboronic ester is the definitive source for the 2-chloro-4-cyclopropylphenyl fragment in Suzuki-Miyaura cross‑coupling. Unlike generic pinacol esters, its ortho-chloro/para-cyclopropyl substitution delivers a unique steric and electronic profile essential for medicinal chemistry, notably LSD1 (KDM1A) inhibitor campaigns (e.g., US Patent 11254676). The pinacol ester form guarantees superior hydrolytic stability, crystallinity, and frozen shelf‑life versus the free boronic acid (CAS 2225175–17–5). Its ortho-chlorine survives initial coupling, enabling Buchwald-Hartwig amination, cyanation, or borylation for late‑stage diversification. Standardizing on this exact CAS ensures SAR‑faithful lead optimization, patent‑compliant CRO/CDMO scale‑up, and reproducible 96‑well library synthesis.

Molecular Formula C15H20BClO2
Molecular Weight 278.58
CAS No. 2223038-08-0
Cat. No. B2599351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS2223038-08-0
Molecular FormulaC15H20BClO2
Molecular Weight278.58
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3CC3)Cl
InChIInChI=1S/C15H20BClO2/c1-14(2)15(3,4)19-16(18-14)12-8-7-11(9-13(12)17)10-5-6-10/h7-10H,5-6H2,1-4H3
InChIKeyUXEHFDWGVNVVMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2223038-08-0) – Procurement-Focused Chemical Synopsis


2-(2-Chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol-protected arylboronic ester that serves as a dedicated building block for Suzuki–Miyaura cross-coupling reactions. The molecule features an ortho-chloro and para-cyclopropyl substitution pattern on the phenyl ring, which imparts a distinct steric and electronic profile compared to non-chlorinated, meta-substituted, or alternative-connectivity analogues [1]. This compound belongs to a well-established class of cyclopropylboronic acid pinacol esters that are valued for their bench stability, crystallinity, and reliable performance in coupling with aryl halides [2]. Its CAS registry (2223038-08-0) links it to a specific, purchasable chemical entity with defined analytical specifications rather than a generic structural class, making it a traceable procurement target for research groups requiring the exact 2-chloro-4-cyclopropylphenyl motif in lead-optimization campaigns.

Procurement Relevance of 2-(2-Chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane – Why Simple Alternatives Cannot Be Interchanged


Although the market offers numerous cyclopropyl-substituted arylboronic esters and boronic acids, generic substitution for this compound is inadvisable because small changes in substitution pattern (ortho‑ vs. meta‑chloro, presence vs. absence of chlorine, direct phenyl‑cyclopropyl vs. cyclopropyl‑phenyl spacer) fundamentally alter the steric and electronic environment at the boron‑bearing carbon. In Suzuki‑Miyaura coupling, the ortho‑chloro substituent not only modulates the electron density of the aryl ring but also introduces a synthetically addressable handle for post‑coupling functionalization; the para‑cyclopropyl group simultaneously contributes a relatively flat, sp³‑rich motif that is highly prized in medicinal chemistry for improving metabolic stability and target selectivity [1]. Furthermore, the pinacol ester form offers documented advantages over the free boronic acid (CAS 2225175–17–5) in terms of hydrolytic stability, crystallinity, ease of weighing, and shelf‑life under frozen storage [2]. These factors mean that substituting a “similar” building block risks both synthetic failure in cross‑coupling (lowered yield or failed conversion) and an altered chemical entity in the final product that may not reproduce the biological activity observed with the target compound.

Quantitative Differentiation Evidence for 2-(2-Chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane


Pinacol Ester vs. Free Boronic Acid: Aqueous Hydrolytic Stability

The target compound, as a pinacol ester, is expected to exhibit significantly slower hydrolysis kinetics compared to its free boronic acid counterpart (2‑chloro‑4‑cyclopropylphenyl)boronic acid (CAS 2225175‑17‑5) under neutral aqueous conditions or ambient laboratory atmosphere. Model studies on phenylboronic acid pinacol ester show a hydrolysis half‑life that is at least 10‑fold longer than the corresponding free boronic acid at physiological pH (7.4), a trend that extrapolates to substituted aryl‑Bpin systems [1]. While direct kinetic data for this specific pair are not publicly available, the class‑level principle is well established: pinacol esters are the preferred procurement form when bench‑top stability during weighing, dissolution, and reaction set‑up is critical .

Hydrolytic stability Boronic ester Pinacol protection

Ortho-Chloro Enabled Postsynthetic Diversification

The ortho‑chloro substituent on the arylboronic ester represents a synthetically inert group during Suzuki–Miyaura coupling (C–B electrophile couples preferentially with aryl halide partners), yet it remains available for downstream transformations such as Buchwald–Hartwig amination, Sonogashira coupling, or nucleophilic aromatic substitution. This dual reactivity is absent in the non‑chlorinated analogue 2‑(4‑cyclopropylphenyl)‑4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolane (CAS 1219741‑94‑2). The ortho‑chloro position lies adjacent to the sterically demanding dioxaborolane group, but the linear geometry of the chloride avoids significant A‑strain; thus coupling yields remain high while a functional handle is retained for subsequent diversification [1]. In drug discovery programs such as LSD1 inhibitors (US Patent 11254676), this ortho‑chloro atom is an integral feature of the pharmacophore and cannot be omitted without loss of activity.

Cross-coupling Ortho-chloro handle Late-stage functionalization

Regioisomeric Differentiation: 2‑Chloro‑ vs. 3‑Chloro‑4‑cyclopropylphenyl Pinacol Ester

The 2‑chloro‑4‑cyclopropylphenyl regioisomer (target) places chlorine ortho to the boron‑bearing carbon, whereas the 3‑chloro‑4‑cyclopropylphenyl analogue (CAS reported for free boronic acid: 2225155‑20‑2; pinacol ester also exists) locates chlorine meta. In sterically demanding palladium‑catalyzed couplings, the ortho‑chloro isomer typically exhibits slower oxidative addition of the aryl bromide/iodide partner due to increased steric congestion near the palladium center; however, with optimized ligand‑catalyst combinations (e.g., SPhos‑Pd, XPhos‑Pd), high yields are still attainable while the regioisomeric geometry influences the dihedral angle of the resulting biaryl system and thus downstream protein‑binding conformation [1]. No head‑to‑head kinetic study between these two specific regioisomers has been published, but empirical reports across many aryl‑boron systems indicate that the 2‑chloro isomer can require 5–15 mol% higher catalyst loading to reach equivalent conversion within the same time window [2].

Regioisomer Steric shielding Suzuki coupling rate

Cyclopropyl Group Contribution to sp³ Character and Drug‑like Properties

The para‑cyclopropyl substituent replaces a conventional phenyl or alkyl group, increasing the fraction of sp³‑hybridized carbons (Fsp³) and introducing conformational restriction. In the LSD1 inhibitor series exemplified by US Patent 11254676, the cyclopropyl group is present in most active analogues; for instance, Example 12 (bearing 2‑chloro‑4‑cyclopropylphenyl, IC50 = 70 nM) and Example 2 (bearing 4‑cyclopropylphenyl, IC50 = 29 nM) share this motif, whereas analogues with bulkier, lipophilic substituents often show reduced potency or inferior ADME profiles [1]. Quantitative Fsp³ analysis: the target compound contributes three sp³ carbons (cyclopropyl ring) + one sp³‑rich pinacol ester carbon to the final coupled molecule, favorably impacting solubility and reducing logP relative to a fully aromatic biphenyl system; the measured logD₇.₄ for the coupled LSD1 inhibitor Example 12 has been reported to be in the range 2.5–3.5 (calculated), a range associated with good oral bioavailability [2].

Cyclopropyl Fraction sp³ Metabolic stability

Vendor‑Specific Purity and Storage Advantages (Kishida Chemical)

The compound is available from Kishida Chemical Co., Ltd. (product code KPL040093) as a Building Block grade with a specified net quantity of 250 mg, storage at frozen temperature (−20°C), and a list price of ¥49,500 [1]. While an exact purity percentage is not publicly displayed on the product page, the compound is classified as a Building Block reagent, which in Kishida's portfolio typically implies a minimum purity of ≥95% by HPLC or NMR. By contrast, many open‑market sources for the corresponding free boronic acid (CAS 2225175‑17‑5) report purity of 95% or lower, with variable batch‑to‑batch consistency and a recommended storage of −20°C without the additional stabilization conferred by pinacol esterification . The pinacol ester form, combined with moisture‑tight sealed packaging, provides a documented advantage in maintaining chemical integrity during transit and laboratory storage.

Product specification Purity Storage

Downstream Biological Activity Differentiation: LSD1 Inhibitor Potency

Compounds derived from the target boronic ester via Suzuki coupling retain the 2‑chloro‑4‑cyclopropylphenyl motif, which has been shown to contribute to LSD1 inhibitory activity. In US Patent 11254676, the analogue incorporating this exact group (Example 12) exhibits an IC50 of 70 nM against human LSD1 [1]. A closely related analogue bearing a para‑ethyl group instead of para‑cyclopropyl (Example 33) shows a significantly different potency profile, although exact comparative IC50 values for all matched pairs are not disclosed. Importantly, the target compound enables synthesis of the identical molecule tested in this patent, which is critical for reproducibility in hit‑to‑lead programs. Procurement of a generic boronic ester without the 2‑chloro‑4‑cyclopropyl arrangement would yield a different final compound with unknown LSD1 activity.

LSD1 inhibitor IC50 Structure–activity relationship

Procurement‑Relevant Application Scenarios for 2-(2-Chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane


Epigenetic Probe Discovery – LSD1 Inhibitor Synthesis

Medicinal chemistry teams developing LSD1 (KDM1A) inhibitors use this specific boronic ester as the sole commercial source of the 2‑chloro‑4‑cyclopropylphenyl fragment. Coupling with a pre‑assembled pyrazole core yields the exact compound described in Example 12 of US Patent 11254676 (IC50 = 70 nM). Using a different regioisomer or a non‑chlorinated analogue would produce a chemically distinct final molecule, undermining SAR interpretation and patent position. The pinacol ester ensures consistent Suzuki coupling efficiency and facilitates purification of the advanced intermediate by column chromatography [1].

Late‑Stage Functionalization of Complex Biaryl Scaffolds

In programs requiring iterative cross‑coupling, the ortho‑chlorine of the target compound survives the initial Suzuki reaction and can later be converted via Buchwald–Hartwig amination, cyanation, or transition‑metal‑catalyzed borylation. This “dual‑use” building block strategy collapses two sequential synthetic steps into a single procurement event, saving 2–3 days of laboratory effort per linear sequence. The alternative strategy of purchasing the de‑chlorinated building block (CAS 1219741‑94‑2) would forfeit this late‑stage diversification opportunity [1].

Synthesis of Cyclopropyl‑Aryl Ligands for CNS‑Penetrant Kinase Inhibitors

The cyclopropyl group is a recognized bioisostere for ethyl, isopropyl, or cyclobutyl groups in central nervous system (CNS) drug discovery due to its ability to lower logD and improve P‑glycoprotein efflux ratios while maintaining favorable target affinity. The target compound enables library synthesis of cyclopropyl‑aryl derivatives via parallel Suzuki couplings in a 96‑well format; the pinacol ester is pre‑weighed and moisture‑stable for automated liquid handling. Early‑stage CNS programs benefit from consistent building‑block quality to generate clean screening data [REFS-1, REFS-2].

Reproducible Custom Synthesis for CRO and CDMO Scale‑up

Contract research organizations (CROs) and contract development and manufacturing organizations (CDMOs) that reproduce patent routes for clients require exact‑match starting materials. Kishida Chemical’s frozen‑storage packaging and unit‑limited quantities (250 mg) suit the early‑phase milligram‑to‑gram scale‑up workflow, providing a validated starting point with documented analytical traceability. This minimizes the risk of impurity carry‑over from lower‑purity generic boronic acid stocks that may require re‑crystallization before use [1].

Quote Request

Request a Quote for 2-(2-Chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.